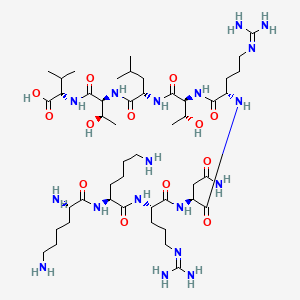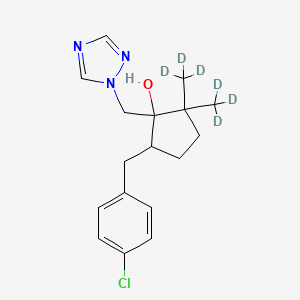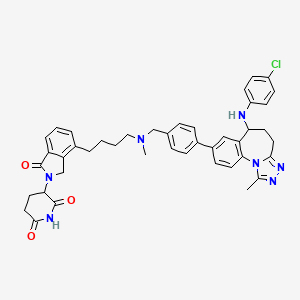
PROTAC BRD3/BRD4-L degrader-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC BRD3/BRD4-L degrader-2 is a proteolysis-targeting chimera (PROTAC) molecule designed to selectively degrade cellular BRD3 and BRD4-L proteins. This compound has shown robust antitumor activity in various preclinical models, making it a promising candidate for cancer research .
Vorbereitungsmethoden
The synthesis of PROTAC BRD3/BRD4-L degrader-2 involves the creation of a bifunctional molecule that links a ligand for the target protein (BRD3/BRD4-L) with a ligand for an E3 ubiquitin ligase. The synthetic route typically includes the following steps:
Synthesis of the Target Protein Ligand: This involves the preparation of a small molecule that can bind specifically to BRD3/BRD4-L.
Synthesis of the E3 Ligase Ligand: This involves the preparation of a small molecule that can bind to an E3 ubiquitin ligase.
Linker Attachment: The two ligands are connected via a linker, forming the final PROTAC molecule.
Industrial production methods for PROTACs are still under development, but they generally involve large-scale synthesis of the individual components followed by their assembly into the final product.
Analyse Chemischer Reaktionen
PROTAC BRD3/BRD4-L degrader-2 undergoes several types of chemical reactions:
Ubiquitination: The primary reaction is the ubiquitination of the target protein, which is facilitated by the E3 ligase ligand. This reaction tags the target protein for degradation by the proteasome.
Proteasomal Degradation: Following ubiquitination, the tagged protein is recognized and degraded by the proteasome.
Common reagents used in these reactions include ubiquitin, E3 ligase, and various buffers to maintain the reaction conditions. The major product formed from these reactions is the degraded target protein.
Wissenschaftliche Forschungsanwendungen
PROTAC BRD3/BRD4-L degrader-2 has a wide range of scientific research applications:
Cancer Research: It has shown robust antitumor activity in mouse xenograft models, making it a valuable tool for studying cancer biology and developing new cancer therapies.
Biomolecular Condensates: This compound has been used to study the dynamics of biomolecular condensates, particularly those involving BRD4.
Drug Development: PROTACs, including this compound, are being explored as a new class of therapeutic agents that can target previously “undruggable” proteins.
Wirkmechanismus
The mechanism of action of PROTAC BRD3/BRD4-L degrader-2 involves the following steps:
Binding: The PROTAC molecule binds to both the target protein (BRD3/BRD4-L) and the E3 ubiquitin ligase.
Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin molecules to the target protein, tagging it for degradation.
Proteasomal Degradation: The ubiquitinated protein is recognized and degraded by the proteasome, leading to a reduction in the levels of the target protein.
Vergleich Mit ähnlichen Verbindungen
PROTAC BRD3/BRD4-L degrader-2 is unique in its ability to selectively degrade both BRD3 and BRD4-L. Similar compounds include:
ARV-825: A PROTAC that targets BRD4 for degradation and has shown efficacy in various cancer models.
dBET1: Another BRD4-targeting PROTAC that has been used in cancer research.
6b: A BRD4-specific PROTAC that does not degrade BRD2 or BRD3, making it more selective for BRD4.
These compounds highlight the versatility and potential of PROTAC technology in targeting specific proteins for degradation.
Eigenschaften
Molekularformel |
C43H44ClN7O3 |
|---|---|
Molekulargewicht |
742.3 g/mol |
IUPAC-Name |
3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methyl-methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C43H44ClN7O3/c1-27-47-48-40-21-18-37(45-33-16-14-32(44)15-17-33)35-24-31(13-19-38(35)51(27)40)29-11-9-28(10-12-29)25-49(2)23-4-3-6-30-7-5-8-34-36(30)26-50(43(34)54)39-20-22-41(52)46-42(39)53/h5,7-17,19,24,37,39,45H,3-4,6,18,20-23,25-26H2,1-2H3,(H,46,52,53) |
InChI-Schlüssel |
UEPYLOKQZGRZNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)C4=CC=C(C=C4)CN(C)CCCCC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(CC2)NC8=CC=C(C=C8)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


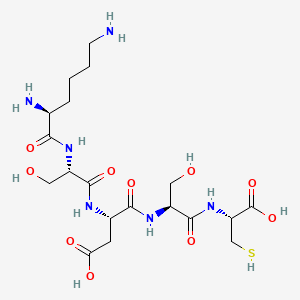
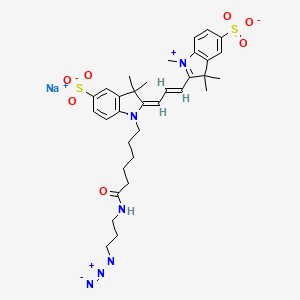
![N-(6-chloro-3-nitropyridin-2-yl)-5-ethyl-4-[4-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B12392412.png)
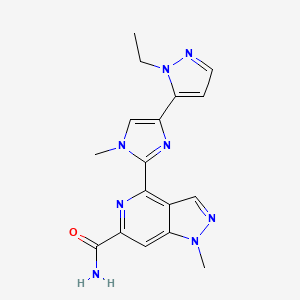

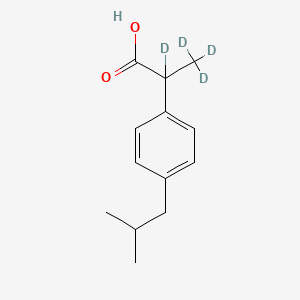
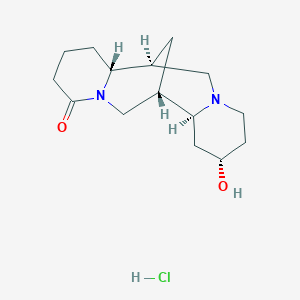
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide](/img/structure/B12392434.png)
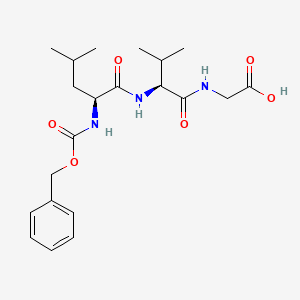

![4-amino-1-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392452.png)
